N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide
Description
N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. This heterocyclic scaffold contains two methyl substituents at positions 8 and 10, an oxo group at position 11, and a phenylmethanesulfonamide moiety attached to position 2 of the oxazepine ring. The compound’s molecular formula is inferred as C23H23N2O4S (based on structural analogs in , and 13), with a molecular weight of approximately 423.5 g/mol.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-8-10-21-19(12-15)24(2)22(25)18-13-17(9-11-20(18)28-21)23-29(26,27)14-16-6-4-3-5-7-16/h3-13,23H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMACTVQBIZZMGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This article provides a detailed overview of its biological activities, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.5 g/mol. The compound features a bicyclic structure that integrates both oxazepine and sulfonamide functionalities, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₂₂N₂O₄S |
| Molecular Weight | 422.5 g/mol |
| Structural Features | Dibenzo[b,f][1,4]oxazepine core with sulfonamide group |
Biological Activity
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit a variety of biological activities. Specifically, this compound has shown potential in the following areas:
1. Antimicrobial Activity
- Studies have demonstrated that derivatives of dibenzo[b,f][1,4]oxazepines possess significant antibacterial properties. For instance, bioassays conducted on similar compounds have shown potent activity against various bacterial strains, suggesting that this compound may also exhibit similar effects.
2. Histone Deacetylase Inhibition
- Compounds like N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) are being explored for their ability to inhibit histone deacetylases (HDACs), enzymes involved in gene regulation and cancer progression. This inhibition could lead to potential applications in cancer therapy .
3. Neuroprotective Effects
- Some studies suggest that oxazepine derivatives may possess neuroprotective properties. They could potentially be beneficial in treating neurodegenerative diseases by modulating pathways involved in neuronal survival and apoptosis .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin). Below are notable findings:
Case Study 1: Antibacterial Activity
- A comparative study on various oxazepine derivatives revealed that certain modifications enhance antibacterial efficacy. The presence of specific substituents significantly increased activity against resistant strains of bacteria.
Case Study 2: HDAC Inhibition
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dibenzo[b,f][1,4]oxazepine and thiazepine derivatives functionalized with sulfonamide groups. Below is a systematic comparison with structurally related analogs:
Core Heterocycle Variations
Oxazepine vs. Thiazepine: The target compound contains a 1,4-oxazepine ring (oxygen atom), whereas analogs like N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide () feature a 1,4-thiazepine core (sulfur atom).
Substituent Modifications
Sulfonamide Functionalization :
- Target Compound : 1-Phenylmethanesulfonamide (benzylsulfonamide).
- Analog 1 : N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzenesulfonamide () has a 4-fluorophenylsulfonamide group.
- Molecular Formula : C21H17FN2O4S; Molecular Weight : 412.4 g/mol.
- Analog 2: 1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide () features a 4-chlorophenylmethanesulfonamide group.
- Molecular Formula : C22H19ClN2O4S; Molecular Weight : 442.9 g/mol.
- The chlorine atom increases steric bulk and lipophilicity (logP ~5.39), which may prolong half-life but reduce solubility .
Alkyl Substituents on the Oxazepine Core :
- Target Compound : 8,10-Dimethyl groups.
- Analog 3 : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide () has a 10-ethyl substituent.
Physicochemical Properties
*Estimated based on structural analogs.
Pharmacological Considerations
- Fluorine and chlorine substituents () are common in bioactive molecules to modulate bioavailability and target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
